3-Vinylphenol
Overview
Description
3-Ethenylphenol belongs to the class of organic compounds known as styrenes. These are organic compounds containing an ethenylbenzene moiety. 3-Ethenylphenol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Scientific Research Applications
Production of Vinylphenol through Biomass Pyrolysis
4-Vinylphenol, similar in structure to 3-vinylphenol, can be produced through the fast pyrolysis of herbaceous biomass. This process, conducted at lower temperatures without catalysts, has been found effective with materials like bagasse, cornstalk, and bamboo (Qu et al., 2013).
Biodegradable Polymers
Vinylphenols, including this compound, have been studied in the context of biodegradable polymer blends. For instance, blends of poly(vinylphenol) and poly(3-hydroxybutyrate) have been analyzed for their hydrogen-bonding interactions, affecting their biodegradability and utility in environmental applications (Guo et al., 2010).
Polymer Miscibility and Hydrogen Bonding
The miscibility of polymers like poly(vinylphenol) with others, and their hydrogen bonding behaviors, are vital in developing new materials with specific properties. Studies have shown the significant impact of hydrogen bonding in determining the miscibility and overall characteristics of these polymer blends (Kuo & Chang, 2001).
Photocatalysis Applications
Poly(vinylphenol) has been used as a sensitizer in photocatalysis, a process significant in environmental remediation. The use of poly(vinylphenol) in sensitizing titania for visible light photocatalysis showcases its potential in renewable energy and pollution control applications (Zhang et al., 2017).
Wine Aroma and Fermentation
In the food industry, especially in winemaking, vinylphenols like 4-vinylphenol and 4-vinylguaiacol play a role in influencing wine aroma. These compounds can impact the overall sensory profile of wines, with specific strains of yeast being identified that can modulate the levels of these compounds in the fermentation process (Chatonnet et al., 1993).
Safety and Hazards
Future Directions
There are ongoing studies on the synthesis of canolol and other vinylphenols from biobased p-hydroxycinnamic acids . These studies aim to explore the potential applications of these compounds in various industries, including food, cosmetic, pharmaceutical, and the production of new sustainable polymers and biobased substitutes for fine chemicals .
Mechanism of Action
- Primary Targets : 3-Vinylphenol interacts with various cellular components, but one of its primary targets is serum albumin in human blood .
- Specifically, the vinyl group (C=C) in this compound can participate in nucleophilic reactions, potentially modifying proteins or other cellular components .
- The exact biochemical pathways affected by this compound are not extensively studied. However, its radical scavenging activity may be associated with cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
3-Vinylphenol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a product of the decarboxylation of p-hydroxycinnamic acids, a process that involves phenolic acid decarboxylases . These enzymes are found in various microorganisms, including bacteria and fungi . The interactions between this compound and these enzymes are crucial for its formation and its role in various biochemical reactions .
Cellular Effects
This compound has been shown to have potent cytotoxicity against human lung cells . This effect may be due to its hydroxyl group or its ability to form cross-links with other molecules . It influences cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the PI3K/AKT and p38 MAPK signaling pathways, which play crucial roles in cellular processes such as cell growth, proliferation, and survival .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in the metabolic pathways of the biotransformation of phenolic compounds . It interacts with enzymes such as phenolic acid decarboxylases and is a product of the decarboxylation of p-hydroxycinnamic acids .
Transport and Distribution
Given its chemical structure, it is likely to interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Based on its chemical properties and interactions with various biomolecules, it is likely to be found in various subcellular compartments .
Properties
IUPAC Name |
3-ethenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIFMKMDRDNBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-69-9 | |
Record name | Phenol, 3-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24979-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00211033 | |
Record name | Phenol, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-18-8 | |
Record name | Phenol, 3-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethenylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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